molecular formula C26H28FNO B5200148 4-(4-fluorophenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol

4-(4-fluorophenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol

Cat. No.: B5200148
M. Wt: 389.5 g/mol
InChI Key: FTGMSKYZJVDEFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol, also known as Win 48,098-6, is a synthetic compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The exact mechanism of action of 4-(4-fluorophenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol 48,098-6 is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. This compound has been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, which leads to an increase in the concentration of these neurotransmitters in the synaptic cleft. This, in turn, results in the activation of downstream signaling pathways and the modulation of various physiological and behavioral processes.
Biochemical and Physiological Effects:
This compound 48,098-6 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter activity, the enhancement of cognitive function, and the reduction of anxiety and depression-like behaviors. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-fluorophenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol 48,098-6 in lab experiments is its high potency and selectivity for neurotransmitter reuptake inhibition. This makes it a useful tool for studying the role of neurotransmitters in various physiological and behavioral processes. However, one of the limitations of using this compound is its potential toxicity and safety concerns, which need to be carefully evaluated before conducting any experiments.

Future Directions

There are several future directions for the research and development of 4-(4-fluorophenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol 48,098-6. One direction is to further investigate its potential applications in medicinal chemistry, particularly for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a cognitive enhancer and its effects on learning and memory processes. Additionally, future research could focus on the development of novel derivatives of this compound 48,098-6 with improved potency and selectivity for neurotransmitter reuptake inhibition.

Synthesis Methods

The synthesis of 4-(4-fluorophenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol 48,098-6 involves the reaction between 4-fluoroacetophenone and 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one in the presence of sodium borohydride. This reaction results in the formation of the target compound, which can be further purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-(4-fluorophenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol 48,098-6 has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. In neuroscience, this compound 48,098-6 has been studied for its effects on the central nervous system, particularly its ability to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. In pharmacology, this compound has been evaluated for its pharmacokinetic and pharmacodynamic properties, as well as its toxicity and safety profiles.

Properties

IUPAC Name

4-(4-fluorophenyl)-1,3,5-trimethyl-2,6-diphenylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FNO/c1-18-24(20-10-6-4-7-11-20)28(3)25(21-12-8-5-9-13-21)19(2)26(18,29)22-14-16-23(27)17-15-22/h4-19,24-25,29H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGMSKYZJVDEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(C(C1(C2=CC=C(C=C2)F)O)C)C3=CC=CC=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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